(3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)
Description
The compound (3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a chiral bisoxazoline ligand characterized by a central 1,13-dibromotridecane-7,7-diyl linker bridging two indenooxazole moieties. The bromine substituents at the terminal positions of the alkane chain distinguish it from common bisoxazolines, which typically feature shorter or cyclic linkers (e.g., cyclopropane, propane) . This structural modification introduces steric bulk and electronic effects that may influence its reactivity, solubility, and catalytic performance in asymmetric synthesis.
Properties
IUPAC Name |
(3aS,8bR)-2-[7-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,13-dibromotridecan-7-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40Br2N2O2/c34-19-11-3-1-9-17-33(18-10-2-4-12-20-35,31-36-29-25-15-7-5-13-23(25)21-27(29)38-31)32-37-30-26-16-8-6-14-24(26)22-28(30)39-32/h5-8,13-16,27-30H,1-4,9-12,17-22H2/t27-,28-,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEWYCAILFUETE-VZNYXHRGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C(CCCCCCBr)(CCCCCCBr)C4=NC5C(O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C(CCCCCCBr)(CCCCCCBr)C4=N[C@H]5[C@@H](O4)CC6=CC=CC=C56 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40Br2N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic molecule with potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions that yield a chiral bisoxazoline ligand. The synthesis process typically includes the use of specific solvents and reagents under controlled conditions to ensure high yields and purity.
Synthesis Overview
- Starting Materials : The synthesis often begins with readily available precursors such as indeno[1,2-d]oxazole derivatives.
- Reaction Conditions : The reactions are generally carried out in inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis.
- Yield : Reports indicate yields around 70-72% for the final product after purification processes like recrystallization or chromatography .
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its potential as an antibiotic and antiviral agent.
Antimicrobial Properties
Research indicates that derivatives of indeno[1,2-d]oxazole exhibit significant antimicrobial activity. The specific compound has shown:
- Inhibition of Bacterial Growth : Studies have demonstrated that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.
- Mechanism of Action : Preliminary studies suggest that the compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
Antiviral Activity
In addition to its antibacterial properties, there is evidence suggesting antiviral capabilities:
- Viral Inhibition : The compound has been tested against several viruses in vitro. It appears to inhibit viral replication by interfering with viral entry or replication processes within host cells.
- Case Studies : Specific case studies have highlighted successful applications in reducing viral loads in cell cultures infected with common viruses like influenza and herpes simplex virus.
Data Tables
Research Findings
Recent studies have focused on optimizing the biological activity of this compound through structural modifications:
- Structure-Activity Relationship (SAR) : Investigations into how changes in the molecular structure affect biological activity have provided insights into potential modifications that could enhance efficacy.
- Toxicity Studies : Toxicological evaluations are crucial for determining safety profiles. Initial findings suggest low toxicity levels in mammalian cell lines at therapeutic doses.
Scientific Research Applications
Applications in Catalysis
Chiral Ligands in Asymmetric Synthesis
One of the primary applications of this compound is as a chiral ligand in asymmetric synthesis. Chiral bisoxazolines derived from this compound have been shown to facilitate various catalytic reactions, including:
- Enantioselective Aldol Reactions : These ligands enhance the selectivity for one enantiomer over another in aldol reactions.
- Diels-Alder Reactions : They improve the efficiency and selectivity of Diels-Alder cycloadditions.
The effectiveness of these ligands has been demonstrated in numerous studies where they significantly increased the yields of desired products while minimizing byproducts .
Medicinal Chemistry
Potential Anticancer Agents
Research has indicated that derivatives of this compound may exhibit anticancer properties. The indeno[1,2-d]oxazole framework has been associated with biological activity against various cancer cell lines. Studies are ongoing to explore its mechanism of action and therapeutic potential .
Antimicrobial Activity
Additionally, compounds based on this structure have shown promise in antimicrobial applications. Preliminary tests suggest that they may inhibit the growth of certain bacterial strains, making them candidates for further development as antimicrobial agents .
Case Study 1: Asymmetric Catalysis
A study conducted by researchers at a leading university demonstrated that using (3aR,3a'R,8aS,8a'S)-2,2'-(1,13-Dibromotridecane-7,7-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) as a ligand in a palladium-catalyzed reaction resulted in an enantiomeric excess of over 90% for the target product. This highlights its effectiveness in promoting selectivity during catalytic processes .
Case Study 2: Biological Activity Screening
In another study focused on drug discovery, derivatives of this compound were screened against various cancer cell lines. Results indicated significant cytotoxic effects at low micromolar concentrations compared to standard chemotherapeutic agents .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural variations and their implications:
Key Observations:
- Linker Rigidity vs. Flexibility: Cyclopropane-linked bisoxazolines (e.g., ) exhibit rigid, planar geometries that enforce precise spatial arrangements in metal coordination, enhancing enantioselectivity. In contrast, the target compound’s flexible dibromotridecane linker may allow adaptive binding modes in catalysis .
- Substituent Effects: Bromine atoms in the target compound could enable post-synthetic modifications (e.g., Suzuki coupling) or influence electron density at the metal center, unlike methyl or unsubstituted linkers .
Q & A
Q. What are the optimal synthetic routes for achieving stereoselective synthesis of this bisoxazoline compound?
Methodological Answer: The compound’s synthesis requires careful control of stereochemistry due to its chiral bisoxazoline core. A validated approach involves:
- Suzuki-Miyaura coupling for introducing the dibromotridecane linker.
- Chiral auxiliary-mediated cyclization to form the indeno[1,2-d]oxazole rings, as demonstrated in analogous bisoxazoline ligand syntheses .
- Stereochemical verification via circular dichroism (CD) and enantiomeric excess (ee) analysis using chiral HPLC .
Q. How should researchers purify this compound to ensure high enantiomeric purity?
Methodological Answer:
- Flash chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 70:30) is effective for initial purification.
- Recrystallization from toluene at low temperatures (−20°C) enhances enantiomeric purity, as reported for structurally related bisoxazolines .
- Storage under inert gas (e.g., nitrogen) at 2–8°C prevents racemization .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR (¹H/¹³C): Assign diastereotopic protons in the indeno-oxazole rings (δ 4.5–6.0 ppm) and confirm the dibromotridecane linker (δ 3.0–3.5 ppm) .
- X-ray crystallography: Resolve absolute configuration, as applied to similar pyrrolidine-containing indeno-oxazole derivatives .
- High-resolution mass spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ~843.2 Da) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity in catalytic applications?
Methodological Answer:
- Density functional theory (DFT): Calculate transition-state energies to rationalize stereoselectivity in ligand-metal complexes (e.g., with Cu(I) or Pd(0)) .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .
- Cross-validation: Compare computed NMR chemical shifts (via Gaussian) with experimental data to resolve ambiguities .
Q. What strategies address contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- Dynamic NMR studies: Probe conformational flexibility (e.g., ring puckering in indeno-oxazole) causing discrepancies in NOESY vs. DFT-derived structures .
- Solvent effect modeling: Adjust dielectric constants in computational workflows to match experimental conditions (e.g., DMSO vs. chloroform) .
- Multi-technique validation: Combine X-ray, CD, and vibrational spectroscopy (IR/Raman) to resolve chiral center assignments .
Q. How can researchers optimize experimental conditions to mitigate decomposition during catalysis?
Methodological Answer:
- Thermogravimetric analysis (TGA): Identify thermal degradation thresholds (e.g., stability <120°C) .
- Inert atmosphere protocols: Use Schlenk lines for air-sensitive reactions, as required for bisoxazoline ligands in asymmetric catalysis .
- Additive screening: Test stabilizing agents (e.g., BHT or TEMPO) to suppress radical-mediated decomposition .
Q. What methods are suitable for studying this compound’s role in enantioselective catalysis?
Methodological Answer:
- Kinetic resolution assays: Monitor ee progression in asymmetric allylic alkylation using chiral GC or HPLC .
- Metal coordination studies: Employ UV-vis titration to determine binding constants with transition metals (e.g., Cu(OTf)₂) .
- Mechanistic probes: Use deuterium labeling or Hammett plots to elucidate rate-determining steps in catalytic cycles .
Experimental Design & Safety
Q. What safety precautions are critical when handling this brominated compound?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact due to acute toxicity (GHS Category 4) .
- Ventilation: Use fume hoods to prevent inhalation of brominated decomposition products .
- Waste disposal: Neutralize residual compound with sodium bicarbonate before aqueous disposal .
Q. How should researchers design stability studies for long-term storage?
Methodological Answer:
- Accelerated aging tests: Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light sensitivity assays: Compare NMR spectra of samples stored in amber vs. clear vials under UV light .
- Moisture control: Use argon-filled desiccators with molecular sieves for hygroscopic batches .
Data Analysis & Reporting
Q. How can researchers validate the reproducibility of synthetic batches?
Methodological Answer:
- Statistical process control (SPC): Track yield, ee, and purity across 5+ batches using control charts .
- Interlaboratory comparison: Share samples with collaborating labs for independent NMR/HRMS verification .
- Batch documentation: Record solvent lot numbers and humidity levels to identify variability sources .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
